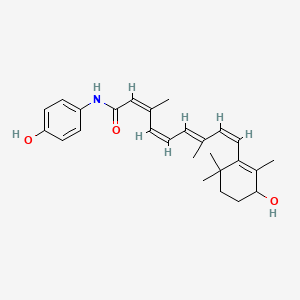

3-Hydroxy Fenretinide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33NO3 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17- |

InChI Key |

UMTKXEKOPUGPJI-OIJCEPNXSA-N |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |

Origin of Product |

United States |

Metabolic Pathways and Pharmacokinetic Considerations for Fenretinide and Its Derivatives

Structural Identification and Characterization of Key Fenretinide (B1684555) Metabolites

N-[4-Methoxyphenyl]retinamide (MPR)

N-[4-methoxyphenyl]retinamide (MPR) is a prominent and often the most abundant metabolite of fenretinide found in plasma. nih.govnih.govaacrjournals.org Structurally, it differs from the parent compound by the methylation of the hydroxyl group on the phenyl ring. mdpi.com While considered to be an inactive metabolite in terms of direct cytotoxicity against many cancer cell lines, its presence may serve as a biomarker for fenretinide's efficacy. nih.govaacrjournals.org Studies have shown that MPR is a potent and specific inhibitor of the enzyme beta-carotene (B85742) oxygenase 1 (BCO1). plos.orgnih.gov

4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), a Prominent Metabolite

Another significant metabolite is 4-oxo-N-(4-hydroxyphenyl)retinamide, also referred to as 3-keto-HPR or 4-oxo-4-HPR. plos.orgnih.govresearchgate.net This polar metabolite is characterized by the oxidation of fenretinide at the 4th position of the cyclohexene (B86901) ring. mdpi.comaacrjournals.org Unlike MPR, 4-oxo-4-HPR is an active metabolite and has demonstrated greater potency in killing cancer cells than fenretinide itself. aacrjournals.orgresearchgate.net In some cases, it has been shown to be two to four times more effective than the parent compound. aacrjournals.org This enhanced activity may be attributed to its ability to induce apoptosis and cause a marked accumulation of cells in the G2-M phase of the cell cycle. aacrjournals.org Furthermore, 4-oxo-4-HPR has been shown to be effective in fenretinide-resistant cell lines and can act synergistically when combined with fenretinide. researchgate.netscitechdevelopment.com

Characterization of Other Minor Metabolites

In addition to the two primary metabolites, several other minor metabolites of fenretinide have been identified in plasma from both humans and mice. nih.govnih.gov These include:

Dehydrogenated 4-HPR : A metabolite formed by the removal of hydrogen atoms. mdpi.com

Monohydroxy-4-oxo-4-HPR : A metabolite with an additional hydroxyl group on the 4-oxo-substituted β-ionone ring. The exact position of this hydroxylation can vary. nih.gov

Glucuronidated and Sulfated Metabolites : These are formed through phase II conjugation reactions, which will be discussed in a later section. nih.govnih.gov One such metabolite is 4-HPR-O-glucuronide. researchgate.net

Table 1: Major and Minor Metabolites of Fenretinide

| Metabolite Name | Abbreviation | Key Structural Feature | Activity Profile |

|---|---|---|---|

| N-[4-Methoxyphenyl]retinamide | MPR | Methylation of the hydroxyphenyl group | Generally considered inactive; potent inhibitor of BCO1 |

| 4-oxo-N-(4-hydroxyphenyl)retinamide | 3-keto-HPR, 4-oxo-4-HPR | Oxidation at the 4-position of the cyclohexene ring | Active; more potent than fenretinide in some cases |

| Dehydrogenated 4-HPR | DH-4HPR | Dehydrogenation of the parent compound | Not fully characterized |

| Monohydroxy-4-oxo-4-HPR | - | Hydroxylation on the 4-oxo-substituted β-ionone ring | Not fully characterized |

| 4-HPR-O-glucuronide | - | Glucuronic acid conjugation | Considered an active metabolite |

| Sulfated Metabolites | - | Sulfate group conjugation | Functionally unknown |

Enzymatic Systems Governing Fenretinide Biotransformation

The metabolic conversion of fenretinide is orchestrated by a complex interplay of various enzyme systems, primarily involving cytochrome P450 enzymes for oxidation and subsequent conjugation reactions.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of fenretinide. Specifically, several CYP isoforms have been identified as being involved in its oxidation.

Studies have demonstrated that the formation of the active metabolite, 4-oxo-4-HPR, is at least partially mediated by CYP3A4 . tdl.orgnih.gov Inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to significantly reduce the formation of 4-oxo-4-HPR in human and mouse liver microsomes. nih.gov This suggests that co-administration of a CYP3A4 inhibitor could potentially increase the systemic exposure to the parent drug, fenretinide. nih.gov

Other CYP enzymes implicated in fenretinide metabolism include CYP2C8 and CYP3A5 . nih.govnih.gov In vitro studies using human liver microsomes and individual CYP supersomes have shown that CYPs 2C8, 3A4, and 3A5 are all capable of metabolizing fenretinide. nih.gov The formation of another polar metabolite, 4'-hydroxy 4-HPR, is also attributed to these enzymes. nih.govnih.gov Interestingly, genetic variants of CYP2C8 have been shown to influence the rate of fenretinide metabolism. nih.gov

Furthermore, the enzyme CYP26A1 , known for its role in retinoic acid metabolism, has been shown to be induced by fenretinide and is involved in the formation of 4-oxo-4-HPR in human ovarian carcinoma cells. aacrjournals.org

Glucuronidation and Sulfation Processes

Following phase I oxidation, fenretinide and its metabolites can undergo phase II conjugation reactions, primarily glucuronidation and to a lesser extent, sulfation. nih.govnih.gov These processes increase the water solubility of the compounds, facilitating their excretion from the body.

Glucuronidation of fenretinide is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific isoforms, including UGT1A1, UGT1A3, and UGT1A6 , have been identified as being responsible for the formation of 4-HPR glucuronide. nih.govnih.gov This glucuronide metabolite is considered to be active. researchgate.net

Sulfation , another phase II pathway, has also been observed, leading to the formation of sulfated metabolites. nih.govnih.gov However, the specific sulfotransferase (SULT) enzymes involved and the functional significance of these sulfated metabolites are not yet fully understood. researchgate.net

Table 2: Enzymes Involved in Fenretinide Metabolism

| Metabolic Pathway | Enzyme Family | Specific Enzymes | Key Role |

|---|---|---|---|

| Phase I Oxidation | Cytochrome P450 (CYP) | CYP3A4, CYP2C8, CYP3A5, CYP26A1 | Formation of oxidized metabolites like 4-oxo-4-HPR and 4'-hydroxy 4-HPR |

| Phase II Conjugation | UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A6 | Formation of 4-HPR glucuronide |

| Phase II Conjugation | Sulfotransferases (SULT) | Not fully identified | Formation of sulfated metabolites |

Comparative Metabolic Profiles Across Species: Implications for Preclinical Modeling

The metabolic profile of fenretinide exhibits notable differences between species, particularly between humans and rodents, which has significant implications for the translation of preclinical findings. In rodents, the primary metabolite of fenretinide (4-HPR) is N-(4-methoxyphenyl)retinamide (4-MPR). nih.gov In contrast, human metabolism of fenretinide yields both 4-MPR and another significant metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.govplos.org

Research has identified at least six common metabolites of fenretinide in the plasma of both patients and mice. nih.govmedchemexpress.com While 4-MPR is reported as the most abundant metabolite in both human and rodent plasma, 4-oxo-4-HPR is present at lower concentrations in humans. nih.gov The formation of 4-oxo-4-HPR is catalyzed in part by the cytochrome P450 enzyme CYP3A4 in humans, and predominantly by CYP3A4 in mice. nih.gov Other cytochrome P450 enzymes, such as CYP2C8, CYP2C9, and CYP26A1, which are known to metabolize all-trans retinoic acid (ATRA), are also predicted to be involved in fenretinide metabolism. nih.gov Specifically, CYP2C8, CYP3A4, and CYP3A5 have been identified as metabolizers of fenretinide. nih.gov

The differences in the prevalence of key metabolites, such as 4-oxo-4-HPR being more prominent in mice, underscores the importance of careful consideration when using murine models to predict human pharmacokinetics and response. plos.org For instance, 4-oxo-4-HPR is reported to be two- to four-fold more cytotoxic than the parent compound in some cancer cell lines. nih.gov Therefore, the higher levels of this active metabolite in mice could lead to an overestimation of fenretinide's therapeutic efficacy in preclinical studies. Despite these differences, mouse models are still considered useful for in vivo studies of fenretinide pharmacokinetics, provided these metabolic distinctions are taken into account. nih.govmedchemexpress.com

A newly identified polar metabolite, 4'-hydroxy 4-HPR (4'-OH 4-HPR), is produced by individual CYPs, with CYPs 3A4, 3A5, and 2C8 showing the greatest activity. nih.gov Interestingly, genetic variants of CYP2C8 can affect the metabolism of fenretinide. For example, the CYP2C84 variant exhibits a significantly lower maximal velocity (Vmax) for the formation of 4'-OH 4-HPR compared to the wild-type CYP2C81. nih.gov Conversely, the Vmax for the formation of 4'-oxo 4-HPR is significantly higher for CYP2C84 than for CYP2C81, suggesting that an individual's CYP2C8 genotype could significantly impact the metabolic profile and clinical effects of fenretinide. nih.gov

The glucuronidation of fenretinide is another metabolic pathway to consider. The UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 1A6 have been shown to produce the 4-HPR-O-glucuronide metabolite. nih.govresearchgate.net This pathway can also contribute to the local recycling of metabolites back to the parent compound in certain tissues. researchgate.net

Interactive Data Table: Comparative Metabolism of Fenretinide

| Species | Primary Metabolites | Key Enzymes Involved | Implications for Preclinical Models |

|---|---|---|---|

| Humans | 4-MPR, 4-oxo-4-HPR, 4'-OH 4-HPR, 4-HPR-O-glucuronide | CYP3A4, CYP2C8, CYP2C9, CYP3A5, UGT1A1, UGT1A3, UGT1A6 nih.govnih.gov | Lower relative concentration of the highly active 4-oxo-4-HPR compared to mice may lead to different efficacy profiles. plos.org Genetic polymorphisms in CYP2C8 can alter metabolic pathways. nih.gov |

| Mice | 4-MPR, 4-oxo-4-HPR, and other common metabolites nih.govplos.org | Predominantly CYP3A4 for 4-oxo-4-HPR formation nih.gov | Higher prevalence of the cytotoxic 4-oxo-4-HPR may overestimate therapeutic efficacy in preclinical studies. nih.govplos.org Still a useful model for pharmacokinetic studies with careful interpretation. nih.govmedchemexpress.com |

Strategies for Pharmacological Modulation of Fenretinide Metabolism in Research Settings

To enhance the systemic exposure and potential therapeutic efficacy of fenretinide, researchers have explored strategies to pharmacologically modulate its metabolism. A key approach involves the inhibition of cytochrome P450 enzymes responsible for its breakdown.

The CYP3A4 inhibitor, ketoconazole, has been shown to significantly reduce the formation of 4-oxo-4-HPR from fenretinide in both human and mouse liver microsomes. nih.govmedchemexpress.comnih.gov In vivo studies in mice have demonstrated that the co-administration of ketoconazole with fenretinide can lead to a more than two-fold increase in the plasma concentrations of the parent drug. nih.govmedchemexpress.comnih.gov This suggests that inhibiting CYP3A4 could be a viable strategy to increase systemic fenretinide levels in humans. nih.govmedchemexpress.com

In addition to ketoconazole, other CYP inhibitors have been investigated. In mouse liver microsomes, the CYP2C9 inhibitor fluconazole (B54011) reduced the formation of 4-oxo-4-HPR. nih.gov However, in human liver microsomes, only ketoconazole showed a significant inhibitory effect on the formation of this metabolite. nih.gov The use of imidazole-containing P450 inhibitors like ketoconazole and liarazole has also been reported to inhibit the metabolism of ATRA and 4-oxo-ATRA, further supporting their potential to modulate the metabolism of structurally similar compounds like fenretinide. nih.gov

Another potential target for modulation is the glucuronidation pathway. While specific inhibitors of UGTs involved in fenretinide metabolism are not as extensively studied in this context, manipulating this pathway could also alter the pharmacokinetic profile of the drug.

The rationale for modulating fenretinide metabolism stems from the observation that higher plasma levels of the drug have been associated with improved clinical outcomes. nih.govmedchemexpress.com By inhibiting its metabolic breakdown, it is possible to achieve higher and more sustained plasma concentrations, potentially enhancing its therapeutic effects. This approach is particularly relevant given that fenretinide does not appear to cause auto-induction of its metabolism, a phenomenon that has limited the effectiveness of metabolic inhibitors with other retinoids like ATRA. nih.gov

Interactive Data Table: Pharmacological Modulators of Fenretinide Metabolism

| Modulating Agent | Target Enzyme(s) | Effect on Fenretinide Metabolism | Research Finding |

|---|---|---|---|

| Ketoconazole | CYP3A4 nih.govmedchemexpress.comnih.gov | Significantly reduces the formation of 4-oxo-4-HPR. nih.govmedchemexpress.comnih.gov | Co-administration in mice increased fenretinide plasma concentrations by over two-fold. nih.govmedchemexpress.comnih.gov |

| Fluconazole | CYP2C9 nih.gov | Reduced 4-oxo-4-HPR formation in mouse liver microsomes. nih.gov | Did not significantly inhibit 4-oxo-4-HPR formation in human liver microsomes. nih.gov |

| Gemfibrozil | CYP2C8 nih.gov | Investigated, but did not show significant inhibition of 4-oxo-4-HPR formation in the reported study. nih.gov | No significant effect observed on the formation of 4-oxo-4-HPR. nih.gov |

Mechanistic Elucidation of Fenretinide and Metabolite Bioactivity at Molecular and Cellular Levels

Pathways of Programmed Cell Death Induction

3-Hydroxy Fenretinide (B1684555) has been shown to be a potent inducer of programmed cell death, or apoptosis, in cancer cells. Studies comparing a panel of phenylretinamides revealed that 3-Hydroxy Fenretinide was the most active in inducing growth inhibition in all tested human bladder transitional cell cancer-derived cell lines. nih.gov This suggests that the position of the hydroxyl group on the phenyl ring significantly influences its cytotoxic efficacy.

While many retinoids exert their effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the activity of fenretinide and its analogues is not always dependent on these receptors. aacrjournals.org Fenretinide itself binds poorly to RARs. nih.gov Although specific binding affinity studies for this compound with RAR/RXR are not extensively detailed in the reviewed literature, the potent apoptotic effects of phenylretinamides, including this compound, in cell lines resistant to all-trans-retinoic acid (ATRA) suggest that their mechanism may, at least in part, be receptor-independent. aacrjournals.org The ability of these compounds to induce apoptosis irrespective of ATRA-sensitivity points towards alternative signaling pathways. aacrjournals.org

The primary mechanisms of action for fenretinide and its derivatives, including what can be inferred for this compound, appear to be independent of retinoid receptor signaling. These pathways are critical for inducing apoptosis in a broad range of cancer cells.

A hallmark of fenretinide's anticancer activity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. wikipedia.orgcaymanchem.com Fenretinide has been shown to induce ROS production, which is a key event in its apoptotic signaling cascade. oup.com While direct studies measuring ROS generation specifically by this compound are limited in the provided search results, the general mechanism for fenretinide involves mitochondrial pathways to increase ROS. nih.govfrontiersin.org The structural similarity suggests that this compound may also share this pro-oxidant property, contributing to its potent cytotoxic effects.

The induction of ROS by fenretinide is closely linked to mitochondrial dysfunction. nih.govnih.gov Fenretinide can interfere with the mitochondrial respiratory chain, leading to mitochondrial stress. nih.govnih.gov This disruption can result in the release of pro-apoptotic factors from the mitochondria, such as apoptosis-inducing factor (AIF). While specific studies on this compound's effect on mitochondrial function and AIF release are not detailed in the search results, this is a known pathway for the parent compound, fenretinide.

The apoptotic cell death induced by fenretinide is often caspase-dependent. caymanchem.comnih.gov Fenretinide treatment leads to the activation of key executioner caspases, such as caspase-3, and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP). nih.govplos.orgresearchgate.net Studies have shown that fenretinide can induce apoptosis in glioma cells through the caspase pathway. nih.gov Given that this compound is a potent inducer of apoptosis, it is highly probable that it also engages caspase cascades to execute programmed cell death. nih.gov The significant growth inhibition observed with this compound suggests an efficient activation of these proteolytic enzymes. nih.gov

Receptor-Independent Mechanisms of Action

Perturbations in Sphingolipid Metabolic Pathways

Fenretinide is known to perturb sphingolipid metabolism, leading to the accumulation of ceramide and dihydroceramides, which are bioactive lipids that can promote apoptosis. wikipedia.orgnih.govmdpi.com Fenretinide inhibits the enzyme dihydroceramide (B1258172) desaturase (DES1), which is responsible for the conversion of dihydroceramide to ceramide. caymanchem.commdpi.com This inhibition leads to an accumulation of dihydroceramides. nih.gov While direct studies on the specific effects of this compound on sphingolipid metabolic pathways are not extensively covered in the provided search results, the structural relationship to fenretinide suggests it may share the ability to modulate these critical signaling lipids, contributing to its pro-apoptotic activity.

Data Tables

Table 1: Comparative Growth Inhibition of Bladder Cancer Cell Lines by Phenylretinamides (10 μM)

| Cell Line (Histological Grade) | N-(3-hydroxyphenyl)retinamide (% Inhibition) | N-(4-hydroxyphenyl)retinamide (4HPR) (% Inhibition) |

| RT4 (Grade 1) | 85% | 70% |

| UM-UC9 (Grade 3) | 90% | 75% |

| UM-UC10 (Grade 3) | 92% | 80% |

| UM-UC14 (Grade 4) | 88% | 65% |

Data derived from Clifford et al., 2001. nih.gov The table demonstrates that N-(3-hydroxyphenyl)retinamide consistently exhibited greater growth inhibitory effects across all tested bladder cancer cell lines compared to the parent compound, Fenretinide (4HPR).

Table 2: Induction of Apoptosis in Bladder Cancer Cell Lines by Phenylretinamides (10 μM)

| Cell Line | N-(3-hydroxyphenyl)retinamide (% Apoptotic Cells) | N-(4-hydroxyphenyl)retinamide (4HPR) (% Apoptotic Cells) |

| RT4 | Significantly higher than 4HPR | Baseline for comparison |

| UM-UC9 | Significantly higher than 4HPR | Baseline for comparison |

| UM-UC10 | Significantly higher than 4HPR | Baseline for comparison |

| UM-UC14 | Significantly higher than 4HPR | Baseline for comparison |

Based on the findings of Clifford et al., 2001, which reported that N-(3-hydroxyphenyl)retinamide was a potent inducer of apoptosis. nih.gov Exact percentage values for apoptosis were not provided in the abstract, but the compound was identified as the most active.

Induction of Ceramide Accumulation

Fenretinide is known to induce the accumulation of ceramides (B1148491) in various cell types. nih.gov This can occur through the activation of de novo ceramide synthesis pathways. nih.govportlandpress.com In some cancer cells, fenretinide exposure leads to the generation of ceramide through both the de novo synthesis pathway and the activation of sphingomyelinases. nih.gov The accumulation of ceramide is a critical event that can trigger cellular stress responses, autophagy, and apoptosis. nih.govphysiology.org Studies have shown that the cytotoxic effects of fenretinide in certain cancer cell lines are correlated with the accumulation of ceramide. mdpi.com

The metabolic fate of the accumulated ceramide often dictates the cellular outcome. For instance, in some leukemia cell lines, ceramide is metabolized to glucosylceramide. nih.gov The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is a key determinant of cell fate, with ceramide generally promoting apoptosis and S1P promoting survival. nih.gov

Inhibition of Dihydroceramide Desaturase (DES1) by Fenretinide and its Metabolites

Fenretinide and its metabolite, 3-keto-HPR, are inhibitors of dihydroceramide desaturase 1 (DES1), a key enzyme in the de novo ceramide synthesis pathway that converts dihydroceramide to ceramide. portlandpress.complos.org Inhibition of DES1 leads to an accumulation of dihydroceramides. nih.govplos.org In fact, 3-keto-HPR has been shown to be a more potent inhibitor of DES1 than fenretinide itself. plos.org The accumulation of dihydroceramides has been linked to various cellular effects, including the induction of cell cycle arrest. physiology.org

Lipidomics analysis has confirmed that fenretinide treatment leads to a significant increase in dihydroceramide species in adipocytes, indicating a blockade of the final step in ceramide biosynthesis. nih.gov This inhibition of DES1 and the subsequent increase in dihydroceramides are thought to contribute to some of the therapeutic effects of fenretinide, such as improved insulin (B600854) sensitivity. plos.org

Activation of Sphingomyelinases (SMases)

In addition to stimulating de novo ceramide synthesis, fenretinide can also induce ceramide accumulation by activating sphingomyelinases (SMases). portlandpress.commdpi.com SMases are enzymes that hydrolyze sphingomyelin (B164518) in the cell membrane to generate ceramide. nih.gov There are several isoforms of SMases, including acid, neutral, and alkaline SMases, which are activated by various stress stimuli. mdpi.comnih.gov

Consequences for Lipid Homeostasis and Cellular Signaling

The modulation of ceramide and dihydroceramide levels by fenretinide and its metabolites has significant consequences for lipid homeostasis and cellular signaling. Adipose tissue is a key player in regulating systemic insulin sensitivity and glucose homeostasis by storing lipids and secreting hormones. physiology.org Fenretinide has been shown to prevent high-fat diet-induced obesity, insulin resistance, and hepatic steatosis in mice. physiology.org

Fenretinide's effects on lipid metabolism are, at least in part, mediated by its inhibition of DES1, which leads to a decrease in ceramide synthesis and an accumulation of dihydroceramides. nih.gov This alteration in the ceramide/dihydroceramide ratio has been linked to improved mitochondrial function and a normalization of impaired mitochondrial β-oxidation and tricarboxylic acid cycle flux in the adipose tissue of obese mice. nih.gov Furthermore, fenretinide treatment has been shown to normalize elevated levels of Fibroblast growth factor 21 (FGF21), a key regulator of glucose and lipid homeostasis. dundee.ac.uk

The table below summarizes the effects of Fenretinide on lipid species in 3T3-L1 adipocytes.

| Lipid Species | Fold Change (FEN vs. VEH) |

| Dihydroceramide | 5- to 16-fold increase |

| Dihydroceramide-containing sphingomyelin | Increased |

| Ceramide-containing sphingomyelin | Decreased |

| Data derived from lipidomics analysis of 3T3-L1 adipocytes treated with Fenretinide (FEN) versus vehicle (VEH). nih.gov |

Interaction with Retinol-Binding Protein 4 (RBP4) and Retinol (B82714) Homeostasis

Fenretinide's biological activity is also intricately linked to its interaction with the retinol transport system, particularly its binding to Retinol-Binding Protein 4 (RBP4).

Modulation of the Retinol-RBP4-Transthyretin Complex

RBP4 is the primary transport protein for retinol (vitamin A) in the blood. karger.com It forms a complex with retinol and another protein called transthyretin (TTR). karger.comnih.gov This ternary complex protects retinol from degradation and filtration by the kidneys. karger.com Fenretinide binds to RBP4 with high affinity, competing with retinol for the same binding site. karger.comnih.gov

The binding of fenretinide to RBP4 disrupts the formation of the RBP4-TTR complex. nih.govnih.gov This disruption leads to the rapid renal clearance of the fenretinide-RBP4 complex, resulting in lower serum levels of both RBP4 and retinol. plos.orgkarger.com The metabolite N-[4-methoxyphenyl]retinamide (MPR) also binds to RBP4, although with a lower affinity than fenretinide or retinol. plos.org In contrast, it is predicted that 3-keto-HPR would not fit well into the RBP4 binding pocket. plos.org The ability of fenretinide to lower serum RBP4 levels has been a key focus of research into its therapeutic effects, particularly in the context of metabolic diseases. physiology.org

Influence on STRA6 Expression and Function

STRA6 is a cell-surface receptor that mediates the uptake of retinol from the RBP4-retinol complex into cells. nih.govnih.gov Studies have shown that fenretinide treatment can lead to a significant increase in the expression of STRA6 mRNA. nih.gov This suggests that fenretinide may enhance the cellular uptake of retinol, which could contribute to its biological effects, including the induction of apoptosis. nih.govplos.org

The interaction between fenretinide, RBP4, and STRA6 is complex. Fenretinide's ability to displace retinol from RBP4 and lower serum RBP4 levels, coupled with its potential to upregulate STRA6 expression, suggests a multifaceted regulation of retinol homeostasis. karger.comnih.gov Knocking down STRA6 expression has been shown to decrease the apoptotic effects of fenretinide in cancer cells, highlighting the importance of this receptor in mediating fenretinide's actions. plos.orgmdpi.com

Cell Cycle Arrest and Proliferation Inhibition

N-(3-hydroxyphenyl)retinamide (3-HPR) has demonstrated significant effects on cell proliferation and cell cycle progression in various cancer cell lines. aacrjournals.orgnih.govaacrjournals.org Studies comparing a panel of novel phenylretinamides revealed that 3-HPR is a potent inducer of cell growth inhibition. aacrjournals.orgaacrjournals.org

In a study involving four human transitional cell cancer (TCC) of the bladder cell lines, 3-HPR was found to be the most active compound among seven phenylretinamides tested. aacrjournals.orgnih.gov At a concentration of 10 μM, it produced significantly greater growth inhibition than the parent compound, fenretinide (4-HPR), across all four cell lines (RT4, UM-UC9, UM-UC10, and UM-UC14). aacrjournals.orgnih.gov All tested phenylretinamides, including 3-HPR, were shown to reduce cell number and alter the cell cycle distribution. aacrjournals.orgnih.gov

| Cell Line (Histological Grade) | % Growth Inhibition by 3-HPR | % Growth Inhibition by 4-HPR |

|---|---|---|

| RT4 (Grade 1) | ~75% | ~55% |

| UM-UC9 (Grade 3) | ~80% | ~60% |

| UM-UC10 (Grade 3) | ~70% | ~25% |

| UM-UC14 (Grade 4) | ~78% | ~60% |

Further research using F9 murine embryonal carcinoma cells identified two distinct effects of phenylretinamides. aacrjournals.orgnih.gov The first is a rapid, dose-dependent inhibition of cell growth. aacrjournals.orgnih.gov The second is a slower induction of differentiation and an accumulation of cells in the G1 phase of the cell cycle, which was observed at a concentration of 1 µM for phenylretinamides with charged groups, including N-(3-hydroxyphenyl)retinamide. aacrjournals.orgnih.gov

However, the growth-inhibitory effects are not universal across all cancer types. In a study on BRCA1-mutated breast cancer cells (HCC1937), N-(3-hydroxyphenyl)retinamide showed no significant inhibitory activity at concentrations up to 2.5 µM, in contrast to other analogues like N-(2-carboxyphenyl)retinamide and N-(3-carboxyphenyl)retinamide which did show inhibitory effects at the higher dose. oup.com

Global Gene Expression and Signal Transduction Pathway Modulation

The biological activities of retinoids, including their effects on cell growth and differentiation, are primarily mediated through their interaction with nuclear retinoid receptors. aacrjournals.org These receptors, which belong to the nuclear steroid hormone receptor superfamily, are ligand-dependent DNA-binding proteins that function as transcriptional transactivators. aacrjournals.org They are categorized into two families: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). aacrjournals.org

While the parent compound fenretinide (4-HPR) has been shown to up-regulate the expression of RARβ and activate transcription of retinoic acid response elements, specific gene expression targets of N-(3-hydroxyphenyl)retinamide have not been fully elucidated in the reviewed literature. aacrjournals.org The differential activity of N-(3-hydroxyphenyl)retinamide compared to other analogues suggests that the position of the hydroxyl group on the phenyl ring is critical for its interaction with target pathways and its ultimate biological effect.

Preclinical Investigations of Fenretinide and Metabolite Bioactivity

In Vitro Cellular System Evaluations

Efficacy Assessment in Diverse Cancer Cell Lines

N-(3-hydroxyphenyl)retinamide (3-HPR) has demonstrated significant growth-inhibitory effects in various cancer cell lines, with its potency varying depending on the cell type. Notably, in a comparative study of seven phenylretinamides across four human bladder transitional cell cancer (TCC) lines of different histological grades (RT4, UM-UC9, UM-UC10, and UM-UC14), 3-HPR was identified as the most active compound. It exhibited significantly greater growth inhibition than the parent compound, Fenretinide (B1684555) (4-HPR), in all four cell lines tested. aacrjournals.org

In contrast, when evaluated in human HCC1937 BRCA1-mutated breast cancer cells, 3-HPR was found to be less potent than 4-HPR. oup.com Further studies in F9 murine embryonal carcinoma cells, including wild-type (F9-WT) and retinoid receptor-knockout (F9-KO) lines, showed that 3-HPR induced dose-dependent growth inhibition that was nearly as effective as 4-HPR at a concentration of 10 μM. aacrjournals.org This effect was observed in both wild-type and receptor-knockout cells, indicating a retinoid receptor-independent mechanism for its direct growth-inhibitory action. aacrjournals.org

| Cell Line Type | Specific Cell Lines | Observed Efficacy of 3-HPR | Comparison to Fenretinide (4-HPR) | Reference |

|---|---|---|---|---|

| Bladder Cancer | RT4, UM-UC9, UM-UC10, UM-UC14 | Potent growth inhibition | Significantly more active | aacrjournals.org |

| BRCA1-Mutated Breast Cancer | HCC1937 | Inhibited cell growth | Less potent | oup.com |

| Murine Embryonal Carcinoma | F9-WT, F9-KO | Dose-dependent growth inhibition | Nearly as effective at 10 µM | aacrjournals.org |

Quantification of Antiproliferative and Pro-apoptotic Responses

The antiproliferative effects of this compound are linked to its ability to induce apoptosis and alter the cell cycle. aacrjournals.org In studies on bladder cancer cell lines, treatment with 10 μM of 3-HPR, a pharmacologically achievable concentration, led to a reduction in cell number, alterations in cell cycle distribution, and the induction of apoptosis. aacrjournals.org The parent compound, Fenretinide, is known to induce apoptosis through mechanisms that include the generation of reactive oxygen species (ROS) and the accumulation of ceramide. nih.govwikipedia.org For instance, in LNCaP prostate cancer cells, the anti-proliferative and apoptotic effects of 4-HPR were completely blocked by the antioxidant N-acetylcysteine, suggesting an oxidative mechanism is involved. nih.gov While these specific mechanistic pathways have not been explicitly detailed for 3-HPR, its structural similarity to 4-HPR suggests it may operate through similar apoptosis-inducing pathways.

The pro-apoptotic response to Fenretinide is often concentration-dependent. In myeloid leukemia and lymphoma cell lines, 4-HPR concentrations of 3 µM or higher were associated with apoptosis, while concentrations below 1 µM resulted in cytostatic effects. cancernetwork.com

Effects on Cellular Differentiation Processes

Beyond direct cytotoxicity, this compound has been shown to influence cellular differentiation. In F9 wild-type (F9-WT) murine embryonal carcinoma cells, a 1 μM concentration of 3-HPR induced cellular differentiation and caused an accumulation of cells in the G1 phase of the cell cycle. aacrjournals.org This effect was not observed in the F9 retinoid receptor-knockout (F9-KO) cells, indicating that this differentiation-inducing activity is dependent on the presence of nuclear retinoid receptors. aacrjournals.org This dual mechanism—receptor-independent growth inhibition and receptor-dependent differentiation—highlights the compound's multifaceted biological activity. aacrjournals.org

Studies on Tumor Cell Motility and Invasion

Specific research detailing the effects of this compound on tumor cell motility and invasion has not been extensively reported. However, studies on the parent compound Fenretinide (4-HPR) have shown significant anti-invasive properties. In bone metastatic breast cancer cells, 4-HPR demonstrated anti-invasive effects and suppressed the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix that facilitates cancer cell invasion. oup.commdpi.com

Analysis of Acquired Resistance and Sensitization Strategies

There is currently a lack of specific data on acquired resistance to this compound and corresponding sensitization strategies. Research into its parent compound, 4-HPR, has identified mechanisms of resistance and potential ways to overcome them. For example, pretreatment of fenretinide-resistant neuroblastoma cells with 4-HPR was found to sensitize them to antibody-mediated cytotoxicity. mdc-berlin.de Furthermore, the combination of Fenretinide with its active metabolite, 4-oxo-fenretinide, has been reported to act synergistically to kill cancer cells and inhibit the growth of fenretinide-resistant cells. scitechdevelopment.com

In Vivo Animal Model Research

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article focusing solely on the preclinical investigations of the chemical compound “this compound” according to the specified outline.

The existing body of research predominantly focuses on the parent compound, Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR), and its other major metabolites, such as 4-oxo-fenretinide (also known as 3-keto-HPR) and N-(4-methoxyphenyl)retinamide (MPR).

There is insufficient specific data in the public domain regarding the efficacy of “this compound” in xenograft models for tumor suppression, its assessment in spontaneous metastasis models, its role in models of metabolic dysregulation, or its effects in neurodegenerative disease models. Therefore, creating a scientifically accurate and comprehensive article that strictly adheres to the user's request is not feasible at this time.

Chemical Synthesis and Derivatization Strategies for Research Enhancement

Methodologies for Fenretinide (B1684555) Chemical Synthesis

Chemical synthesis is the purposeful execution of chemical reactions to create a product. wikipedia.org The synthesis of fenretinide and its derivatives is a cornerstone of its research, enabling the creation of modified molecules with potentially enhanced properties. researchgate.net The preparation of synthetic analogues of all-trans-retinoic acid (ATRA) began in 1968, paving the way for compounds like fenretinide. dur.ac.uk

The synthesis of fenretinide (4-HPR) itself, and its analogs, often involves multi-step processes starting from precursors such as α,β-ionones or all-trans-retinoic acid (ATRA). researchgate.netnih.gov For instance, a general approach involves the modification of the carboxylic acid group of ATRA to form an amide linkage with 4-aminophenol. One described operator-friendly, one-step procedure has been developed to synthesize N-(4-ethoxyphenyl)-retinamide (4-EPR), a related compound used as an internal standard for analytical purposes, in quantitative yield. sciforum.net The synthesis of more complex derivatives, such as those with substitutions on the phenyl ring or modifications to the polyene chain, requires specific and often complex synthetic routes. For example, the synthesis of 3-hydroxypyridin-2-thione based inhibitors, a different class of compounds, involved a Cu(I)-catalyzed cycloaddition reaction followed by treatment with Lawesson's reagent and a deprotection step. nih.gov These synthetic strategies are crucial for generating the diverse libraries of compounds needed for comprehensive research.

Rational Design and Synthesis of Novel Phenylretinamide Analogs

The rational design of new fenretinide analogs aims to create molecules with improved efficacy, better bioavailability, or more specific biological targets. whiterose.ac.ukresearchgate.net This process often employs computational drug design and medicinal chemistry-led strategies to investigate the molecular features of fenretinide that are critical for its activity. whiterose.ac.uk By understanding these features, researchers can design and synthesize novel retinoid and non-retinoid mimetics. whiterose.ac.uk

Several strategies have been employed in the design of new analogs:

Scaffold Shortening: A series of retinoidal amides have been synthesized from α,β-ionones using a scaffold shortening strategy to explore the activity of more compact molecules. researchgate.netnih.gov

Substitution Derivatives: Generating a set of substitution derivatives in the phenyl ring has been used to identify the active moiety required for biological activity. google.com For example, iodo-derivatives of Fenretinide have been synthesized and shown to exhibit improved biological activity. google.com

Click-Chemistry: "Click-type" analogs have been prepared to expand the library of available compounds for screening. researchgate.netlboro.ac.uk One such analog, designated 3b, demonstrated a potent IC50 of 0.53 µM in MCF-7 breast cancer cells with high selectivity over non-cancerous cells. nih.gov

These design strategies have led to the synthesis of extensive libraries of 4-HPR analogues for biological evaluation, with the ultimate goal of identifying candidates with improved properties over the parent molecule. nih.govlboro.ac.uk

| Analog | Design Strategy | Key Finding | Reference |

| Short Retinoidal Amides | Scaffold Shortening | Showed potent antioxidant and differentiating activities. | researchgate.netnih.gov |

| Click-type analog 3b | Click-Chemistry | IC50 of 0.53 µM in MCF-7 cells; Selectivity Index (SI) of 121 over noncancerous HEK293 cells. | nih.govlboro.ac.uk |

| Iodo-derivatives | Phenyl Ring Substitution | Exhibited improved biological activity in rhabdoid tumor cell survival assays. | google.com |

| 4-Oxo-fenretinide | Metabolite-based | Induced G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and resistant cell lines. | google.com |

Advanced Formulation Development for Enhanced Biological Activity in Research Models

A significant challenge in the research application of fenretinide is its extremely low aqueous solubility and high hydrophobicity, which severely limit its bioavailability and efficacy in research models. mdpi.comspandidos-publications.com To overcome these issues, various advanced formulation strategies have been developed to enhance its delivery and biological activity. mdpi.com

Nanoparticle-based drug delivery systems (NDDSs) offer a promising approach to improve the therapeutic performance of agents like fenretinide. nih.govjchemrev.com These systems can increase drug stability, facilitate transport across biological barriers, and enhance bioavailability. nih.govmdpi.com

Several types of nanoparticle formulations have been investigated for fenretinide delivery:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyvinylpyrrolidone (B124986) (PVP) have been used to encapsulate fenretinide. nih.govnih.gov An emulsification solvent evaporation technique was used to create PLGA nanoparticles, which demonstrated improved drug release and cell permeation compared to the drug alone. nih.gov Solid dispersions using PVP were formulated to improve dissolution rates by reducing particle size and inhibiting drug crystallization. nih.gov

Phospholipid Nanoparticles: A formulation designated ST-001 nanoFenretinide employs a nanoparticle suspension composed of fenretinide combined with specific phospholipids. scitechdevelopment.comscitechdevelopment.com This system is designed to deliver a significantly higher drug-to-lipid ratio compared to conventional formulations. scitechdevelopment.com

Albumin-based Nanoparticles: Albumin nanoparticles have been developed for the dual-drug delivery of paclitaxel (B517696) and fenretinide, showing potential for improved treatment outcomes in glioma models. mdpi.com

Extracellular Vesicles: More recently, research has focused on using mesenchymal stem cells-derived extracellular vesicles as a physiological and non-immunogenic drug delivery system for 4-HPR. sciforum.net

| Nanoparticle Type | Polymer/Lipid | Key Finding | Reference |

| Polymeric Nanoparticles | PLGA (acid and ester terminated), PLGA/PEG | All formulations performed better than the drug alone in release and permeation studies. Ester-terminated PLGA performed best in Caco-2 cell permeability assays. | nih.gov |

| Solid Dispersions | Polyvinylpyrrolidone (PVP) | Aimed to improve bioavailability by enhancing dissolution rates through reduced particle size. | nih.gov |

| Phospholipid Suspension | Selected Phospholipids (ST-001) | Designed to deliver a 15-fold higher drug-to-lipid ratio and >6x API concentration than conventional IV formulations. | scitechdevelopment.com |

| Bionanofenretinide (Bio-nFeR) | Ion-pair stabilized lipid matrix | Provided drug plasma and tumor concentrations tenfold higher than gelatin capsules at the same dose. | mdpi.com |

| Cyclodextrin (B1172386) Complex | 2-hydroxypropyl-beta-cyclodextrin | Characterized by increased bioavailability and therapeutic efficacy. | researchgate.net |

Lipid-based formulations are a key strategy to increase the gastrointestinal solubilization and permeability of hydrophobic drugs like fenretinide. researchgate.net A notable example is the Lym-X-Sorb™ (LXS) system, an organized lipid matrix composed of lysophosphatidylcholine, monoglyceride, and fatty acid. aacrjournals.orgnih.gov This formulation encapsulates the lipophilic drug, and upon oral administration, is thought to form chylomicron-like elements that are absorbed through the proximal intestine into the lymphatic system, thereby entering systemic circulation. aacrjournals.orgnih.gov

In preclinical studies, the LXS/4-HPR complex demonstrated significantly improved plasma concentrations compared to the standard capsule formulation. aacrjournals.org

In dogs, at equal doses, the LXS/4-HPR complex achieved a four-fold peak plasma increase. aacrjournals.org

In mice, LXS/4-HPR complexes led to higher plasma and tissue levels of the drug. At a dose of 250 mg/kg/day, this resulted in a 3-fold increase in plasma, 4-fold in liver, and 8-fold in kidney levels compared to the capsule formulation. aacrjournals.org

A phase I study in patients with neuroblastoma evaluated a formulation of fenretinide mixed with the LYM-X-SORB™ lipid matrix, which was able to raise drug plasma concentrations above those achieved with gelatin capsules, leading to superior clinical responses. mdpi.commdpi.com

Peptidomimetics are molecules that mimic the structure of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation. google.comsymeres.com A chemical biology approach has been undertaken to synthesize new peptidomimetic and functionalized derivatives of 4-HPR to improve efficacy, bioavailability, and the ability to cross the blood-brain barrier. google.com The principle of peptidomimetics was used to generate various 4-HPR derivatives, which were then screened to identify compounds with improved efficacy in cell survival assays. google.com Conjugating peptidomimetics to lipids is another strategy; for instance, conjugating a peptidomimetic with stearic acid was shown to improve stability, with the conjugate having a half-life of 5 hours in human serum compared to 2 hours for the parent compound. nih.gov This approach of creating fenretinide conjugates and derivatives is a key strategy for improving its therapeutic research profile. google.com

Structure-Activity Relationship (SAR) Studies of Fenretinide and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. whiterose.ac.ukrsc.org For fenretinide, SAR studies investigate how modifications to its three main components—the polar N-(4-hydroxyphenyl) head, the amide linker, and the lipophilic retinoid tail—affect its function. nih.govlboro.ac.uk This research aims to establish which chemical groups are essential for the biological activity of 4-HPR, providing insights that can guide the rational design of future analogs with improved efficacy. whiterose.ac.uklboro.ac.uk

Key findings from SAR studies include:

The Phenyl Ring: Investigations into substitutions on the phenyl ring have been conducted to determine the active moiety required for biological activity. google.com

The Retinoid Chain: A "scaffold shortening" strategy, which modifies the length and structure of the retinoid polyene chain, has been used to create analogs. researchgate.net While these short retinoids did not show significant antiproliferative activity, they did exhibit potent antioxidant and differentiation-inducing effects, suggesting that different parts of the molecule may be responsible for different biological outcomes. researchgate.netnih.gov

Comprehensive SAR: Despite numerous derivatives being synthesized, early studies noted that none showed a marked increase in potency relative to 4-HPR, with IC50 values remaining in the micromolar range. researchgate.net However, more recent and comprehensive SAR studies have investigated both anticancer and anti-metabolic properties, leading to the identification of novel mimetics with comparable or enhanced in vitro activity against certain cell types. whiterose.ac.uklboro.ac.uk For example, the click-type analogue 3b showed a significantly lower IC50 than the parent compound in breast cancer cells. nih.gov

These SAR studies are fundamental to the ongoing effort to optimize the fenretinide scaffold for enhanced research applications. whiterose.ac.ukrsc.org

Investigative Combination Research in Preclinical Settings

Synergistic Effects with Complementary Agents in Preclinical Models

The unique mechanisms of action of fenretinide (B1684555) and its metabolites make them ideal candidates for combination therapies. scitechdevelopment.com The goal of such combinations is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent.

Preclinical studies have shown that combining fenretinide with other retinoids, such as all-trans retinoic acid (ATRA), can enhance its antitumor activity. scitechdevelopment.com In models of ovarian tumors, the combination of fenretinide and ATRA was found to increase the antitumor effects of fenretinide. scitechdevelopment.com This suggests a potential for retinoid combinations to create a more potent therapeutic strategy.

Key Findings:

The association of ATRA with fenretinide may result in increased fenretinide antitumor activity. scitechdevelopment.com

Fenretinide has shown activity in preclinical systems resistant to all-trans- and 9-cis-retinoic acid. aacrjournals.org

The combination of fenretinide with conventional chemotherapy has been a significant area of preclinical investigation, demonstrating additive or synergistic effects in various cancer models.

Cisplatin (B142131): In gastric cancer cell lines, the combination of fenretinide and cisplatin showed an additive effect, with the potential to reduce the required dose of cisplatin by up to 20-fold. nih.gov Preclinical studies in ovarian tumor models also demonstrated that fenretinide may enhance cisplatin sensitivity in both sensitive and resistant tumors. scitechdevelopment.com

Doxorubicin: In rhabdoid tumor cell lines, the histone deacetylase inhibitor SAHA was found to act synergistically with both fenretinide and doxorubicin, inhibiting cell proliferation. researchgate.net

Gemcitabine (B846): In A549 lung cancer cells, combinations of fenretinide and gemcitabine synergistically enhanced apoptosis. nih.gov

Other Agents: Pre-treatment of neuroblastoma cell lines with fenretinide prior to treatment with etoposide (B1684455) or carboplatin (B1684641) synergistically increased apoptosis. scitechdevelopment.com The combination of fenretinide and the proteasome inhibitor bortezomib (B1684674) also demonstrated synergistic decreases in viability and increased apoptosis in melanoma cell lines. scitechdevelopment.com

Table 1: Preclinical Findings of Fenretinide in Combination with Chemotherapy

| Cancer Model | Combination Agent | Observed Effect | Reference |

|---|---|---|---|

| Gastric Cancer | Cisplatin | Additive effect, potential for cisplatin dose reduction | nih.gov |

| Ovarian Cancer | Cisplatin | Enhanced cisplatin sensitivity | scitechdevelopment.com |

| Rhabdoid Tumors | Doxorubicin (with SAHA) | Synergistic inhibition of cell proliferation | researchgate.net |

| Lung Cancer | Gemcitabine | Synergistically enhanced apoptosis | nih.gov |

| Neuroblastoma | Etoposide, Carboplatin | Synergistically increased apoptosis | scitechdevelopment.com |

| Melanoma | Bortezomib | Synergistically decreased viability and increased apoptosis | scitechdevelopment.com |

Preclinical evidence suggests that fenretinide can act as a potent radiosensitizer, enhancing the efficacy of radiation therapy in various cancer models.

In fusion-positive rhabdomyosarcoma (FP-RMS) cells, the combination of fenretinide and ionizing radiation (IR) significantly reduced cell viability compared to single treatments. nih.gov This was accompanied by enhanced production of reactive oxygen species (ROS), cell cycle arrest, and induction of apoptosis. nih.gov Similar promising results were observed in preclinical models of diffuse intrinsic pontine glioma (DIPG). scitechdevelopment.com The mechanism behind this radiosensitization is thought to involve the induction of ROS and subsequent DNA damage. nih.gov

Key Findings:

Fenretinide acts as a potent radiosensitizer in FP-RMS and DIPG preclinical models. scitechdevelopment.comnih.gov

The combination of fenretinide and IR leads to enhanced ROS production and apoptosis. nih.gov

Photodynamic therapy (PDT) is a treatment that uses a photosensitizer and a specific type of light to create a form of oxygen that kills nearby cells. nih.govthno.org Preclinical studies have explored the combination of fenretinide with PDT to enhance its anticancer effects.

In human head and neck squamous cell carcinoma (HNSCC) cell lines and mouse squamous cell carcinoma tumors, the combination of fenretinide and PDT enhanced apoptotic cancer cell killing and antitumor efficacy. scitechdevelopment.com The addition of fenretinide to Foscan®-mediated PDT in SCC19 cells increased the accumulation of non-ceramide C-16-dihydroceramide and enhanced mitochondrial depolarization, leading to improved apoptosis and anti-tumor efficacy. nih.gov

Key Findings:

The combination of fenretinide and PDT is more effective than either treatment alone in preclinical models of squamous cell carcinoma. scitechdevelopment.com

The enhanced effect is linked to increased apoptosis and mitochondrial depolarization. nih.gov

The metabolites of fenretinide, particularly 4-oxo-fenretinide (also referred to as 3-keto-HPR), have demonstrated significant anticancer activity and synergistic potential when combined with the parent compound. scitechdevelopment.comnih.gov

Preclinical studies have reported that 4-oxo-fenretinide is more effective at killing cancer cells than fenretinide alone, can inhibit the growth of fenretinide-resistant cells, and acts synergistically in combination with fenretinide. scitechdevelopment.comnih.govgoogle.com This synergistic interaction may also help to counteract the development of drug resistance. scitechdevelopment.com In vitro experiments have shown that at various ratios, the combination of 4-oxo-4-HPR and 4-HPR resulted in greater growth inhibition compared to either agent alone, with combination index values suggesting a synergistic interaction. google.com

Key Findings:

3-keto-HPR is a potent metabolite that can be more effective than fenretinide. nih.govgoogle.com

The combination of fenretinide and 3-keto-HPR exhibits synergistic anticancer effects. scitechdevelopment.comgoogle.com

3-keto-HPR is a more potent inhibitor of the enzymes BCO1, SCD1, and DES1 compared to fenretinide. nih.govresearchgate.net

Table 2: Comparison of Fenretinide and its Metabolite 3-keto-HPR

| Compound | Activity | Combination Effect with Fenretinide | Reference |

|---|---|---|---|

| Fenretinide (4-HPR) | Anticancer activity | - | scitechdevelopment.com |

| 3-keto-HPR (4-oxo-fenretinide) | More potent than fenretinide, active against resistant cells | Synergistic | scitechdevelopment.comnih.govgoogle.com |

Mechanistic Rationale for Combination Therapy Design

The design of combination therapies involving fenretinide and its metabolites is based on their multifaceted mechanisms of action, which can complement and enhance the effects of other treatments.

A primary mechanism underlying the synergistic effects of fenretinide combinations is the generation of reactive oxygen species (ROS). scitechdevelopment.com Quenching of fenretinide-induced free radicals has been shown to eliminate the synergistic response seen with chemotherapeutic agents, highlighting the critical role of ROS. scitechdevelopment.com Fenretinide's ability to induce ROS production is also a key factor in its radiosensitizing effects. nih.gov

Furthermore, fenretinide's activity is not solely dependent on retinoic acid receptors, allowing it to be effective in cell lines resistant to other retinoids. aacrjournals.org Its ability to induce apoptosis through various pathways, including ceramide-dependent cytotoxicity, provides multiple avenues for synergistic interactions with other agents. google.com For instance, its synergy with tamoxifen (B1202) is linked to the inhibition of glucosylceramide synthase by tamoxifen. google.com

The metabolite 4-oxo-fenretinide exhibits an additional unique mechanism of action by inhibiting tubulin polymerization, which may explain its enhanced potency and effectiveness in fenretinide-resistant cell lines. scitechdevelopment.com This distinct mechanism provides a strong rationale for its use in combination with fenretinide to achieve a broader and more potent anticancer effect. scitechdevelopment.com

Advanced Methodologies and Analytical Approaches in Fenretinide Research

High-Throughput "Omics" Profiling (e.g., Transcriptomics, Proteomics)

High-throughput "omics" technologies have been instrumental in unraveling the complex signaling networks modulated by fenretinide (B1684555). Transcriptome analysis, in particular, has offered a global view of the gene expression changes induced by this synthetic retinoid in cancer cells. nih.gov

In a study on human hepatocellular carcinoma Huh7 cells, microarray analysis was employed to profile gene expression changes following treatment with fenretinide. nih.gov The results revealed that fenretinide is a modest regulator of transcription, altering the expression of significantly fewer genes compared to all-trans retinoic acid (ATRA). nih.gov This suggests that the potent apoptotic effects of fenretinide may be mediated by pathways other than extensive transcriptional regulation. nih.gov

Furthermore, RNA-sequencing has been utilized to understand the antitumor efficacy of fenretinide in diffuse midline glioma (DMG) models. These studies have shown that fenretinide upregulates the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress pathways, while downregulating neurogenesis. Such transcriptomic approaches are crucial for identifying novel therapeutic targets and understanding the molecular basis of drug action.

Proteomics, the large-scale study of proteins, has also been employed to investigate the effects of compounds that, like fenretinide, target cellular antioxidant systems. nih.gov Comprehensive chemical proteomics analyses have been used to identify the specific protein targets of such drugs, providing insights into their mechanisms of action and potential off-target effects. nih.govresearchgate.net These methodologies are critical for developing more specific and effective therapeutic agents.

Table 1: Transcriptomic Analysis of Fenretinide-Treated Huh7 Cells

| Parameter | Fenretinide | All-Trans Retinoic Acid (ATRA) |

| Number of Regulated Genes | 1,093 | 2,811 |

Data sourced from a study on human hepatocellular carcinoma Huh7 cells. nih.gov

Advanced Bioimaging Techniques (e.g., PET Imaging with Radiolabeled Compounds)

Advanced bioimaging techniques are crucial for visualizing the biodistribution and target engagement of therapeutic compounds in vivo. Positron Emission Tomography (PET) imaging, which utilizes radiolabeled tracers, is a powerful tool in this regard. frontiersin.org

There has been interest in developing radiolabeled analogs of fenretinide for PET imaging to study the in vivo behavior of retinoids. nih.gov In one such effort, a fluorine-18 (B77423) labeled fenretinide analogue was synthesized. nih.gov While the radiosynthesis was successful, the resulting tracer showed insufficient stability for in vivo imaging studies, highlighting the challenges in developing suitable radiopharmaceuticals. nih.gov

Fluorescently labeled retinoid probes represent another advanced bioimaging approach. sigmaaldrich.com These probes, which are synthetic analogues of all-trans-retinoic acid, exhibit strong fluorescence and can be used to visualize the distribution of retinoids in living cells. sigmaaldrich.com Techniques like confocal laser-scanning fluorescence microscopy can generate high-resolution images of cells treated with these fluorescent compounds, providing valuable information on their subcellular localization. nih.gov The development of far-red fluorescent probes is particularly promising for in vivo imaging, as their longer wavelength emissions can penetrate tissues more effectively. youtube.com

Mass Spectrometry-Based Metabolomics for Compound and Metabolite Quantification

Mass spectrometry-based metabolomics is a cornerstone for the quantitative analysis of fenretinide and its metabolites in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for this purpose. nih.govresearchgate.net

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of fenretinide and its major metabolites, including 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR), in human plasma. nih.gov These methods are characterized by high sensitivity, with a lower limit of quantification typically in the range of 0.2 ng/mL. nih.gov The assays demonstrate good precision and accuracy, with high extraction recoveries and minimal matrix effects. nih.gov

These quantitative methods have been successfully applied in clinical pharmacokinetic studies to monitor the plasma concentrations of fenretinide and its metabolites in patients undergoing treatment. nih.gov The ability to accurately measure the levels of these compounds is crucial for understanding their absorption, distribution, metabolism, and excretion, and for correlating drug exposure with clinical outcomes.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Fenretinide and its Metabolites

| Parameter | Value |

| Lower Limit of Quantification | 0.2 ng/mL |

| Intra-day and Inter-day Precision (RSD) | < 7.64% |

| Accuracy | 94.92% to 105.43% |

| Extraction Recovery | > 90.39% |

Data from a validated method for human plasma analysis. nih.gov

Cell-Based Phenotypic Assays (e.g., Cell Viability, Apoptosis, Cell Cycle Progression)

Cell-based phenotypic assays are fundamental in assessing the biological activity of fenretinide and its derivatives. These assays provide critical information on the effects of these compounds on cell health and proliferation.

Cell Viability Assays: The MTT assay is a commonly used colorimetric method to assess cell viability. Studies have shown that a nano-fenretinide formulation can induce a significant decrease in the viability of acute promyelocytic leukemia (HL60) cells at concentrations as low as 2.0 µM after 24 hours of treatment. nih.gov

Apoptosis Assays: Fenretinide is a potent inducer of apoptosis in various cancer cell lines. nih.gov Time-lapse microscopy and Western blotting for cleaved-Caspase 3 are used to evaluate apoptosis. nih.gov In A549 lung cancer cells, fenretinide has been shown to induce apoptosis in a dose-dependent manner. nih.gov

Cell Cycle Progression Assays: Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze cell cycle distribution. researchgate.net Treatment of medulloblastoma cells with fenretinide has been shown to cause a blockage in the S-phase of the cell cycle. researchgate.net In PC-3 prostate cancer cells, fenretinide exposure leads to an accumulation of cells in the G1 phase, preceding the induction of apoptosis. researchgate.net

Table 3: Effects of Fenretinide on Medulloblastoma Cell Cycle

| Cell Line | Treatment | Observed Effect |

| DAOY | Fenretinide (5–10 μM) | S-phase blockage |

| ONS-76 | Fenretinide (5–10 μM) | Increased apoptosis |

Data from a 24-hour treatment study. researchgate.net

Immunochemical and Biochemical Analyses (e.g., Western Blotting, Immunohistochemistry)

Immunochemical and biochemical analyses are essential for investigating the molecular mechanisms underlying the effects of fenretinide. Western blotting, in particular, is widely used to detect changes in the expression and phosphorylation status of key proteins in treated cells.

In studies with A549 lung cancer cells, Western blotting has been used to demonstrate that fenretinide treatment leads to a significant increase in the levels of cleaved-Caspase 3, a key marker of apoptosis. nih.gov Furthermore, these analyses have shown that fenretinide can de-phosphorylate Akt at serine 473, indicating an inhibition of this critical cell survival pathway. nih.gov

In medulloblastoma cells, Western blotting has revealed that fenretinide treatment can down-regulate the expression of Cyclin-D1 and CDK4, proteins that are crucial for cell cycle progression. researchgate.net These findings provide a molecular explanation for the observed cell cycle arrest in these cells.

Immunohistochemistry can be used to assess the expression of specific proteins within the context of tissue architecture. While not explicitly detailed for 3-Hydroxy Fenretinide, this technique is a standard tool in cancer research to validate findings from in vitro studies in a more physiologically relevant setting.

Flow Cytometric Characterization of Cell Populations

Flow cytometry is a powerful technique for the high-throughput analysis of individual cells within a population. auctoresonline.org It is extensively used in fenretinide research to characterize cellular responses to treatment.

One of the primary applications of flow cytometry in this context is the analysis of cell cycle progression. youtube.com By staining cells with a DNA-binding fluorescent dye such as propidium iodide, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. youtube.comthermofisher.com Studies have shown that fenretinide can induce a G1 phase arrest in PC-3 prostate cancer cells. researchgate.net

Flow cytometry is also used to quantify apoptosis. The Annexin V assay is a common method where cells are co-stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, and a viability dye like propidium iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Furthermore, flow cytometry can be used to measure intracellular reactive oxygen species (ROS) production, a known mechanism of fenretinide-induced apoptosis. nih.gov By using fluorescent probes that are sensitive to ROS, the levels of oxidative stress in treated cells can be quantified. nih.gov

Prospective Research Directions and Uncharted Avenues

Deeper Elucidation of Undiscovered Mechanisms of Action

Initial research has revealed that 3-Hydroxy Fenretinide (B1684555) possesses a more complex and potent anticancer profile than fenretinide. nih.govnih.gov A key area of future investigation lies in further unraveling its multifaceted mechanisms of action.

One of the most significant discoveries is the dual mechanism through which 3-Hydroxy Fenretinide induces cancer cell death. plos.org It not only generates reactive oxygen species (ROS) leading to oxidative stress, similar to its parent compound, but it also uniquely acts as an antimicrotubule agent, inhibiting tubulin polymerization. plos.orgscitechdevelopment.com This dual action provides a compelling explanation for its enhanced potency and its efficacy in fenretinide-resistant cell lines. plos.org Future research should focus on the precise molecular interactions that underpin this antimicrotubule activity and how it synergizes with ROS-induced apoptosis.

Furthermore, this compound has been shown to induce a marked G2-M phase cell cycle arrest, a feature less prominent with fenretinide. nih.gov This is associated with the modulation of key regulatory proteins. nih.gov A deeper dive into the signaling pathways that are specifically modulated by this compound to enforce this cell cycle checkpoint is warranted.

The compound's activity also appears to be independent of nuclear retinoid receptors (RARs), which is a significant departure from many retinoids. nih.gov This receptor-independent activity is a crucial area for further mechanistic studies, as it could explain its broad applicability across different cancer types and its ability to bypass certain resistance mechanisms.

Expansion of Preclinical Investigations into Novel Therapeutic Areas

To date, the preclinical evaluation of this compound has been predominantly centered on its anticancer properties. nih.gov However, the known biological activities of its parent compound, fenretinide, in other therapeutic areas suggest that this compound may also have untapped potential.

Given that fenretinide has been investigated for its role in modulating metabolic diseases and inflammation, it is plausible that this compound could also exert beneficial effects in these areas. nih.govnih.govnih.govmdpi.com Preclinical studies could be designed to explore its impact on inflammatory pathways and metabolic markers. For instance, investigating its effect on key inflammatory mediators and cellular processes involved in metabolic disorders could open up new therapeutic avenues.

The potent ability of this compound to induce cell death and inhibit proliferation could also be explored in the context of non-cancerous proliferative diseases. Further research into these potential applications is a logical next step in expanding the therapeutic profile of this compound.

Development of Metabolite-Specific Therapeutic Strategies

The distinct pharmacological profile of this compound supports the development of therapeutic strategies that are specifically tailored to this metabolite. Its superior potency and ability to overcome fenretinide resistance make it a strong candidate for development as a standalone therapeutic agent. nih.gov

One promising strategy is the use of this compound in patients who have developed resistance to fenretinide-based therapies. nih.gov Preclinical models of fenretinide resistance would be invaluable in validating this approach.

Furthermore, the synergistic effect observed when this compound is combined with its parent compound, fenretinide, presents another exciting therapeutic possibility. nih.govscitechdevelopment.com This combination could potentially lower the required therapeutic dose of each compound, thereby reducing potential side effects while enhancing anticancer efficacy. Further preclinical studies are needed to optimize the dosing and scheduling of this combination therapy for various cancer types.

The following table provides a comparative overview of the in vitro growth-inhibitory effects of this compound and Fenretinide on various cancer cell lines, highlighting the enhanced potency of the metabolite.

| Cell Line | Cancer Type | This compound IC50 (µM) | Fenretinide IC50 (µM) |

|---|---|---|---|

| A2780 | Ovarian | 0.6 | 1.0 |

| A2780/HPR (Fenretinide-Resistant) | Ovarian | 1.5 | >10 |

| MCF-7 | Breast | 1.2 | 2.5 |

| SK-N-BE | Neuroblastoma | 1.8 | 3.5 |

Innovative Approaches to Optimize Systemic Exposure in Research Models

A significant hurdle in the clinical development of fenretinide has been its low aqueous solubility and poor bioavailability, which in turn affects the systemic levels of its metabolites, including this compound. nih.gov While much of the research on formulation has focused on the parent compound, these innovations indirectly pave the way for optimizing the systemic exposure of this compound.

Novel drug delivery systems such as nanoparticles, liposomes, and cyclodextrin (B1172386) complexes have been developed to enhance the solubility and bioavailability of fenretinide. nih.govmdpi.comkinampark.com These formulations have been shown to achieve higher plasma concentrations of the parent drug, which would presumably lead to increased formation and systemic exposure of this compound. nih.gov

Future research should also investigate the development of formulations specifically designed for the direct delivery of this compound. This could involve creating prodrugs of this compound that have improved pharmacokinetic properties. researchgate.netbohrium.com Additionally, nanoparticle-based delivery systems could be engineered to encapsulate and deliver this compound directly to target tissues, potentially increasing its therapeutic efficacy and reducing off-target effects. nih.govmdpi.comnih.gov

Q & A

What experimental approaches are used to resolve contradictions in the receptor-dependent vs. ROS-mediated mechanisms of 3-Hydroxy Fenretinide-induced apoptosis?

Answer:

Contradictions arise from studies proposing reactive oxygen species (ROS)-driven apoptosis versus nuclear receptor (RARβ/Nur77)-dependent pathways. To address this, genome-wide transcriptome profiling (microarray) and chromatin immunoprecipitation sequencing (ChIP-Seq) were employed to map RXRα-binding sites and gene regulation patterns. For example, in Huh7 cells, RXRα binding was validated via ChIP-qPCR for 70 genes across varying binding strengths (peak scores >100, 50–100, <50), showing 83–100% validation rates . ROS assays (e.g., lipid peroxidation markers) and siRNA knockdown of RARβ/Nur77 further distinguish direct transcriptional effects from ROS-mediated stress. Data integration revealed that while ROS contributes to apoptosis, RXRα/RARβ nuclear export is critical for caspase-8 activation .

How does this compound differentially regulate pro-apoptotic pathways compared to ATRA in hepatocellular carcinoma models?

Answer:

In Huh7 cells, time-course proteomic analysis showed Fenretinide upregulates HSPA1A/B (heat shock proteins), CASP8, and CASP4 by 3–5-fold within 12 hours, whereas ATRA primarily induces anti-apoptotic genes like BIRC3 and TNFAIP3 . Fenretinide uniquely suppresses the RAS/RAF/ERK survival pathway by reducing BRAF expression (−2.3-fold), while ATRA activates SOSC2 and MEK1 (+4.1-fold). Pathway enrichment analysis (DAVID/KEGG) confirmed Fenretinide’s preferential activation of Fas/TNFα-mediated apoptosis, validated via siRNA silencing of CASP8 and DEDD2 .

What methodological challenges arise in validating Fenretinide’s transcriptional regulation using ChIP-Seq and microarray data?

Answer:

Key challenges include:

- False positives in ChIP-Seq : Only 74.5% of Fenretinide-regulated genes overlap with RXRα-bound loci, necessitating orthogonal validation (e.g., qRT-PCR for 160 genes, achieving 95% concordance with microarray data) .

- Indirect effects : Fenretinide inhibits CYP26A1/B1 (RA-metabolizing enzymes) by <16-fold vs. ATRA’s >1,200-fold induction, stabilizing endogenous RA and confounding transcriptional readouts .

- Temporal dynamics : Fenretinide’s effects on HERPUD1 and DDIT3 peak at 6–12 hours, requiring staggered sampling to capture transient regulatory events .

How can researchers optimize in vitro models to study Fenretinide’s stability and metabolite interactions?

Answer:

- CYP26 inhibition assays : Co-treatment with ketoconazole (CYP26 inhibitor) in HepG2 cells increases Fenretinide’s half-life from 6 to 12 hours, mimicking in vivo stability .

- LC-MS/MS quantification : Measures Fenretinide and its metabolites (e.g., 4-oxo-Fenretinide) in media, controlling for auto-oxidation artifacts .

- 3D spheroid models : HT29 colon cancer spheres treated with 6 µM Fenretinide for 72 hours show enhanced apoptosis (2.5-fold vs. monolayer cultures), reflecting tumor microenvironment resistance mechanisms .

What statistical frameworks are recommended for analyzing contradictory Fenretinide dose-response data across cancer types?

Answer:

- Nonlinear regression : Use four-parameter logistic models (GraphPad Prism) to compare EC50 values in dose-response curves (e.g., 3 µM in Huh7 vs. 8 µM in HT29) .

- Meta-analysis : Pool data from GEO datasets (e.g., GSE66983) to identify tissue-specific gene signatures (e.g., CASP4 upregulation in hepatic vs. colon cancers) .

- Principal component analysis (PCA) : Resolve batch effects in multi-study datasets by clustering samples based on ROS markers (e.g., MDA levels) and RXRα-binding profiles .

How do Fenretinide’s effects on lipid second messengers complicate mechanistic interpretation in apoptosis assays?

Answer:

Fenretinide increases ceramide levels (via de novo synthesis) and diacylglycerol (DAG) by 2.5-fold in HeLa cells, activating protein kinase C (PKCδ) and confounding ROS-apoptosis linkages . To isolate lipid signaling:

- Lipidomic profiling : LC-MS quantifies ceramide/DAG species (e.g., C16-ceramide) in Fenretinide-treated vs. control cells.

- Inhibitor studies : Co-treatment with myriocin (ceramide synthase inhibitor) reduces apoptosis by 40%, confirming lipid-mediated pathways .

What advanced genomic tools can elucidate Fenretinide’s off-target effects in non-cancerous tissues?

Answer:

- Single-cell RNA-seq : Identifies cell-type-specific responses in primary hepatocytes (e.g., CYP3A4 downregulation in non-parenchymal cells) .

- CRISPR screens : Genome-wide knockout libraries in organoids reveal synthetic lethal interactions (e.g., RXRα KO sensitizes intestinal stem cells to Fenretinide) .

- ATAC-seq : Chromatin accessibility changes in murine retinal tissues explain Fenretinide’s ocular toxicity (e.g., RPE65 dysregulation) .

How should contradictory findings on Fenretinide’s efficacy in clinical vs. preclinical trials be addressed methodologically?

Answer:

- Pharmacokinetic modeling : Allometric scaling from murine studies (e.g., Cmax = 8 µM in plasma) to human trials accounts for rapid clearance (t1/2 = 2 hours) .

- Biomarker stratification : Pre-screen patients for RARβ expression (IHC) to enrich responders, as seen in cutaneous T-cell lymphoma trials (60% response rate in RARβ+ cohorts) .

- 3D tumor spheroids : Recapitulate clinical resistance patterns (e.g., lipid droplet accumulation in AITL models) absent in 2D cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products